Product packaging for Palladium ethylenediamine dichloride(Cat. No.:CAS No. 16483-18-4)

Palladium ethylenediamine dichloride

Cat. No.: B174428
CAS No.: 16483-18-4
M. Wt: 297.5 g/mol
InChI Key: VBDQNUWZQXYUDP-UHFFFAOYSA-L
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Description

Historical Development and Significance within Coordination Chemistry

The study of palladium complexes is intrinsically linked to the broader history of coordination chemistry, which gained significant momentum in the late 19th and early 20th centuries. mdpi.com Palladium's chemical properties are similar to platinum, and consequently, research into palladium compounds often paralleled the groundbreaking work on platinum complexes like cisplatin (B142131). rsc.orgresearchgate.net

Palladium(II) chloride (PdCl₂) is a common starting material for a vast array of palladium chemistry. wikipedia.org Its reaction with ligands like ethylenediamine (B42938) to form stable, well-defined square planar complexes such as [Pd(en)Cl₂] was instrumental for early studies. wikipedia.org These types of complexes provided clear examples of chelation and isomerism, helping to solidify the foundational theories of coordination chemistry proposed by Alfred Werner. The stability imparted by the chelate effect of the ethylenediamine ligand makes the compound relatively easy to handle and study, contributing to its significance. The investigation of such palladium-amine complexes has been ongoing for many decades, with the crystal structure of the related bis(ethylenediamine)palladium(II) chloride being reported as early as 1966. acs.org

Function as a Prototype System in Inorganic and Bioinorganic Investigations

Palladium ethylenediamine dichloride has been extensively used as a model system in both inorganic and bioinorganic chemistry.

In inorganic chemistry, it serves as an important model for investigating the kinetics and mechanisms of ligand substitution reactions in square planar complexes. kg.ac.rs The presence of the stable ethylenediamine ligand allows researchers to selectively study the substitution of the chloride ligands. Furthermore, it is a key starting material for the synthesis of more complex palladium-containing molecules and catalysts used in organic synthesis, such as in cross-coupling reactions. sigmaaldrich.com

In the realm of bioinorganic chemistry, [Pd(en)Cl₂] and its derivatives have been objects of intense study, largely driven by the success of the platinum-based anticancer drug, cisplatin. humanjournals.com Due to their structural similarities, palladium complexes were investigated as potential chemotherapeutic agents. rsc.orgresearchgate.net Researchers have studied the interaction of palladium ethylenediamine complexes with biological macromolecules, particularly DNA. researchgate.netrsc.orgnih.gov These studies aim to understand how such complexes bind to DNA—whether through intercalation, groove binding, or covalent bonding—and how this binding might induce cell death in cancerous cells. humanjournals.comrsc.org While often found to be less potent than their platinum counterparts due to faster hydrolysis rates, these palladium complexes are crucial for elucidating structure-activity relationships. rsc.org

Overview of Contemporary Research Paradigms and Directions

Modern research continues to leverage this compound in innovative ways. The primary focus has shifted from studying the compound in isolation to using it as a fundamental building block.

Current research directions include:

Anticancer Drug Development: While [Pd(en)Cl₂] itself is not a clinical drug, researchers are actively synthesizing derivatives. humanjournals.com Modifications to the ethylenediamine backbone or substitution of the chloride ligands with other groups are strategies employed to enhance cytotoxic activity, improve stability, and overcome resistance to existing platinum-based drugs. rsc.orgnih.gov Studies have explored glycoconjugated palladium(II) complexes and those with substituted pyridine (B92270) ligands to improve efficacy against resistant cancer cells. rsc.orgnih.gov

Catalysis: The complex is used as a precursor for synthesizing catalysts for a variety of organic transformations. sigmaaldrich.com These include important carbon-carbon bond-forming reactions like the Sonogashira and Suzuki-Miyaura couplings.

Supramolecular Chemistry and Materials Science: The square planar geometry of [Pd(en)Cl₂] makes it an ideal component for constructing larger, self-assembled structures. sigmaaldrich.com It can be used to form metallacalixarenes and other complex supramolecular architectures with potential applications in molecular recognition and materials science.

Biomolecular Interactions: Detailed investigations into how palladium complexes interact with DNA and proteins like human serum albumin (HSA) remain a key research area. rsc.orgnih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking are used to probe the binding modes and affinities, providing insights that can guide the design of new metal-based drugs. rsc.orgnih.gov

Interactive Data Tables

Below are tables summarizing key data for this compound.

Physicochemical Properties

This table outlines the basic chemical and physical properties of the compound.

PropertyValueReference
Chemical Formula Pd(H₂NCH₂CH₂NH₂)Cl₂ sigmaaldrich.comsigmaaldrich.com
Molar Mass 237.42 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point >278 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
CAS Number 15020-99-2 sigmaaldrich.comsigmaaldrich.com
Coordination Geometry Square Planar researchgate.netwebelements.co.uk

Research Findings Summary

This table highlights selected findings from research involving palladium ethylenediamine type complexes.

Research AreaFindingAssociated Complex TypeReference
Anticancer Activity Overcame cross-resistance to cisplatin in gastric cancer cells in vitro and in vivo.Glycoconjugated Pd(II) complex nih.gov
Anticancer Activity Showed significant cytotoxicity against human leukemia cell line HL-60.Ethylenediamine palladacycles with substituted pyridines rsc.org
DNA Interaction Binds to Calf Thymus DNA (CT-DNA), likely via electrostatic or groove binding modes.[Pd(bpy)(OH₂)₂] (structurally related) nih.gov
DNA Interaction Interacts with DNA, with the mode of interaction (inhibition or catalysis of substitution) depending on other coordinated ligands.[Pd(L-L)(en)]²⁺ type complexes researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16Cl2N4Pd B174428 Palladium ethylenediamine dichloride CAS No. 16483-18-4

Properties

IUPAC Name

ethane-1,2-diamine;palladium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDQNUWZQXYUDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16Cl2N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937000
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16483-18-4
Record name Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(ethylenediamine-N,N')palladium(2+) dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Preparation Techniques

Precursor Selection and Reaction Parameters

The choice of the palladium precursor is a critical first step that dictates the reaction conditions, such as the solvent and temperature. The parameters are selected to facilitate the displacement of existing ligands by the bidentate ethylenediamine (B42938) ligand.

The most common and straightforward synthesis of Palladium Ethylenediamine Dichloride involves the direct reaction of a palladium(II) salt with ethylenediamine. evitachem.com This is a classic example of a ligand substitution reaction where the incoming ethylenediamine ligand displaces other ligands from the palladium center's coordination sphere.

A widely used precursor is potassium tetrachloropalladate(II) (K₂[PdCl₄]). evitachem.comscience.gov In this approach, the tetrachloropalladate anion reacts with ethylenediamine, where the bidentate amine ligand replaces two of the chloride ligands to form the stable, neutral complex [Pd(en)Cl₂]. The reaction is favorable due to the chelate effect, where the bidentate ethylenediamine forms a stable five-membered ring with the palladium ion.

The general reaction can be summarized as: K₂[PdCl₄] + H₂NCH₂CH₂NH₂ → [Pd(H₂NCH₂CH₂NH₂)Cl₂] + 2 KCl

Alternative palladium precursors can be employed, often influencing the choice of solvent and reaction conditions. For syntheses in non-aqueous media, precursors such as bis(acetonitrile)palladium(II) dichloride ([Pd(CH₃CN)₂Cl₂]) or bis(benzonitrile)palladium(II) dichloride ([Pd(PhCN)₂Cl₂]) are utilized. nih.govresearchgate.netyoutube.com In these cases, the weakly coordinated acetonitrile (B52724) or benzonitrile (B105546) ligands are readily displaced by the strongly binding ethylenediamine.

Reaction parameters are generally mild. The synthesis using K₂[PdCl₄] is typically conducted at room temperature, with the mixture being stirred for several hours to ensure the reaction goes to completion and the product fully precipitates. evitachem.com In some related syntheses of palladium complexes, an inert atmosphere (like argon) is used to prevent the reduction of palladium(II) to palladium black (metallic palladium), which can occur in the presence of oxygen. youtube.com

Table 1: Common Palladium Precursors and Reaction Conditions for [Pd(en)Cl₂] Synthesis

Precursor Typical Solvent Ligand Key Reaction Parameters Reference
Potassium tetrachloropalladate(II) (K₂[PdCl₄]) Water Ethylenediamine Room temperature, several hours stirring evitachem.comscience.gov
Bis(acetonitrile)palladium(II) dichloride Acetonitrile, THF Ethylenediamine Often used for non-aqueous syntheses to avoid hydrolysis nih.gov
Bis(benzonitrile)palladium(II) dichloride Benzonitrile Ethylenediamine Refluxing temperatures may be used youtube.com

The choice of solvent and the control of pH are crucial for optimizing the yield and purity of this compound.

Solvent Systems: Water is the most common solvent when using water-soluble precursors like K₂[PdCl₄]. evitachem.com Its use makes the procedure convenient and environmentally benign. However, aqueous syntheses of coordination complexes can sometimes be complicated by the hydrolysis of the metal center or ligands, potentially leading to mixtures of products. nih.gov

Non-aqueous solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or benzonitrile are employed to circumvent these issues, particularly when using air- or moisture-sensitive reagents. nih.govyoutube.com The choice of a non-aqueous solvent can also influence the solubility of reactants and products, which can affect the reaction rate and the ease of product isolation. For instance, using acetonitrile as a solvent might result in a lower yield for some palladium complexes compared to benzonitrile. youtube.com

pH Regulation: Control of pH is a significant factor in the synthesis of palladium-amine complexes. The ethylenediamine ligand is basic and can be protonated in acidic solutions, which would prevent it from coordinating to the palladium center. Conversely, highly basic conditions can lead to the formation of palladium hydroxide (B78521) precipitates. Therefore, maintaining an appropriate pH is essential. In some syntheses of related palladium complexes, bases such as lithium hydroxide or triethylamine (B128534) are added to neutralize acidic byproducts generated during the reaction or to ensure the ligand is in its free-base form, ready to coordinate. science.govnih.gov For related aqueous syntheses, adjusting the pH to a near-neutral value of approximately 6.5 has been shown to be a critical step for successful complex formation. nih.gov

Table 2: Comparison of Solvent Systems for Palladium Complex Synthesis

Solvent System Advantages Disadvantages Typical Precursors Reference
Aqueous (Water) Environmentally friendly, dissolves common inorganic precursors. Potential for hydrolysis, formation of aquo-complexes. K₂[PdCl₄] evitachem.comnih.gov
Non-Aqueous (e.g., CH₃CN, THF) Avoids hydrolysis, offers better control, can dissolve organic-soluble precursors. More expensive, requires drying, potential for environmental/safety concerns. [Pd(CH₃CN)₂Cl₂] nih.govyoutube.com

Strategies for Purification and Isolation

The purification and isolation of this compound are generally straightforward due to its insolubility in many common solvents.

Following the reaction in an aqueous medium, a precipitate of [Pd(en)Cl₂] forms. evitachem.com The primary method for isolation is filtration. The collected solid is then subjected to a series of washing steps to remove impurities. A typical washing procedure involves:

Washing with water: This step is crucial for removing any unreacted water-soluble precursors like K₂[PdCl₄] and byproducts such as potassium chloride (KCl). evitachem.com

Washing with an organic solvent: Solvents like ethanol (B145695) or diethyl ether are used to wash the product. evitachem.comyoutube.com This removes any organic impurities and helps to dry the solid product, as these solvents are more volatile than water.

The efficiency of this synthesis and purification process is often high, with reported yields around 89%, indicating that the product precipitates in a relatively pure form directly from the reaction mixture. evitachem.com

In cases where higher purity is required, or if the initial synthesis results in impurities, recrystallization could be employed. However, this is often unnecessary for [Pd(en)Cl₂] prepared from K₂[PdCl₄]. An analogous purification concept is seen in the removal of palladium from waste streams, where ethylenediamine can be used as a chelating scavenger to bind palladium, which is then adsorbed onto a solid support like silica (B1680970) and removed by filtration. acs.org This highlights the strong affinity that drives the formation and clean precipitation of the [Pd(en)Cl₂] complex.

Structural Elucidation and Advanced Characterization

Crystallographic Analyses

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of bis(ethylenediamine)palladium(II) chloride has been elucidated through single-crystal, three-dimensional X-ray diffraction techniques. electronicsandbooks.comacs.org The analysis reveals a triclinic crystal system with the space group Pī. electronicsandbooks.comacs.org The structure is composed of discrete square-planar [Pd(en)₂]²⁺ cations and chloride (Cl⁻) anions. electronicsandbooks.com

A defining feature of the crystal packing is the extensive network of hydrogen bonds. The ions are organized into layers parallel to the (010) crystallographic plane, held together by a series of N-H···Cl hydrogen bonds. electronicsandbooks.com This arrangement indicates that electrostatic forces and hydrogen bonding are the primary intermolecular interactions governing the solid-state architecture of the compound. The distances for the N-Cl bonds range from 3.217 to 3.357 Å, characteristic of such interactions. electronicsandbooks.com The palladium ion is coordinated by the nitrogen atoms from the ethylenediamine (B42938) ligands, with an average Pd-N bond distance of 2.036 Å. electronicsandbooks.com

Detailed crystallographic parameters for bis(ethylenediamine)palladium(II) chloride are presented below. electronicsandbooks.com

Crystal Parameter Value
Crystal SystemTriclinic
Space Group
a6.8607 ± 0.0004 Å
b8.3610 ± 0.0008 Å
c4.9940 ± 0.0003 Å
α97.716 ± 0.006°
β100.683 ± 0.005°
γ108.571 ± 0.006°
Z1

Table 1: Crystallographic Data for Bis(ethylenediamine)palladium(II) Chloride. electronicsandbooks.com

Elemental Composition Analysis

The elemental composition of palladium ethylenediamine dichloride is derived from its molecular formula, C₂H₈Cl₂N₂Pd. thermofisher.comchemspider.com The compound consists of palladium, chlorine, nitrogen, carbon, and hydrogen atoms. The molecular weight of the compound is approximately 237.42 g/mol . chemspider.comsigmaaldrich.comsigmaaldrich.com The analysis of its constituent elements by mass is a fundamental aspect of its characterization, confirming the stoichiometry of the complex. One source specifically notes a palladium content of 44.8%. thermofisher.com

The detailed elemental breakdown is provided in the following table.

Element Symbol Atomic Mass (amu) Atom Count Mass Percent (%)
PalladiumPd106.42144.82%
ChlorineCl35.453229.86%
NitrogenN14.007211.80%
CarbonC12.011210.12%
HydrogenH1.00883.39%

Table 2: Elemental Composition of this compound.

Coordination Chemistry and Ligand Environment Dynamics

Palladium(II) Coordination Geometry and Stereochemical Aspects

Palladium(II) complexes, characterized by a d⁸ electron configuration, predominantly adopt a square planar coordination geometry. wikipedia.orgwikipedia.orgwebelements.co.ukquora.com This arrangement is energetically favorable for d⁸ metal ions and is a defining feature of the stereochemistry of palladium ethylenediamine (B42938) dichloride. The complex consists of a central palladium atom coordinated to the two nitrogen atoms of the bidentate ethylenediamine ligand and two chloride ions.

The rigid five-membered chelate ring formed by the coordination of ethylenediamine to the palladium center imposes significant stereochemical constraints. This can lead to different isomeric forms, particularly when substituted ethylenediamine derivatives are used. While the parent [Pd(en)Cl₂] itself is typically found in a cis configuration due to the nature of the bidentate ligand, related complexes can exhibit both cis and trans isomerism depending on the ligands present. quora.com The square planar geometry is a critical factor in the reactivity and interaction of these complexes with other molecules.

Ethylenediamine as a Bidentate Ligand

Ethylenediamine (en) is a classic example of a bidentate ligand, meaning it binds to the central metal ion through two donor atoms, in this case, both nitrogen atoms. byjus.com This mode of coordination has profound effects on the stability and properties of the resulting complex.

The coordination of ethylenediamine to a metal center to form a five-membered ring, [M(en)]ⁿ⁺, results in a significantly more thermodynamically stable complex compared to the corresponding complex with two monodentate ligands, such as ammonia (B1221849) (NH₃). shodhsagar.comscribd.com This enhanced stability is known as the chelate effect . shodhsagar.comscribd.comdalalinstitute.com

The chelate effect is primarily driven by a favorable change in entropy. shodhsagar.comscribd.com In the formation of [Pd(en)Cl₂] from a hypothetical aqua complex, one bidentate ethylenediamine ligand displaces two monodentate water molecules. This results in an increase in the number of free molecules in the system, leading to a positive entropy change (ΔS > 0) and a more negative Gibbs free energy change (ΔG), thus favoring the formation of the chelate complex. shodhsagar.com While the enthalpy change (ΔH) for the breaking and formation of metal-ligand bonds is often similar for chelating and non-chelating ligands, the entropic contribution makes the chelated complex significantly more stable. shodhsagar.comscribd.com

Table 1: Illustrative Thermodynamic Data for the Chelate Effect

Reactionlog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O8.61-49.1-54.4-5.3
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O18.28-104.3-66.9+37.4

This table provides a classic example of the chelate effect with Nickel(II) and is illustrative of the principles that apply to Palladium(II) complexes.

Impact of Co-ligands on Complex Stability and Reactivity

The nature of the other ligands in the coordination sphere, known as co-ligands, has a substantial impact on the stability and reactivity of the palladium ethylenediamine complex. In [Pd(en)Cl₂], the chloride ions are the co-ligands. These can be substituted by other ligands, leading to changes in the complex's properties.

For instance, the reaction of [Pd(en)Cl₂] with other ligands can lead to the formation of mixed-ligand complexes. The stability of these new complexes will depend on the nature of the incoming ligand. Ligands that are stronger Lewis bases or that can form more stable bonds with palladium(II) will favor the substitution reaction. The introduction of different co-ligands can modulate the electronic properties of the palladium center, which in turn affects the complex's reactivity in catalytic cycles or its interactions with biological molecules. nih.gov Studies on the reactions of diene complexes of palladium(II) with carboxylic acids have shown that the formation of the resulting complexes is influenced by the electronic nature of the substituents on the ligands. rsc.org

Solution Equilibrium Studies

In aqueous solution, palladium ethylenediamine dichloride can undergo a series of equilibrium reactions, most notably hydrolysis, where the chloride ligands are replaced by water molecules.

Upon dissolution in water, the chloride ligands in [Pd(en)Cl₂] can be successively replaced by water molecules to form aqua species such as [Pd(en)Cl(H₂O)]⁺ and [Pd(en)(H₂O)₂]²⁺. mdpi.com The coordinated water molecules in these aqua complexes are more acidic than bulk water and can undergo deprotonation to form hydroxo species. mdpi.com

The hydrolysis of the diaqua complex, [Pd(en)(H₂O)₂]²⁺, can be represented by the following equilibria:

[Pd(en)(H₂O)₂]²⁺ ⇌ [Pd(en)(H₂O)(OH)]⁺ + H⁺ (pKa₁) [Pd(en)(H₂O)(OH)]⁺ ⇌ [Pd(en)(OH)₂] + H⁺ (pKa₂)

The pKa values for these deprotonation steps determine the distribution of the different hydrolysis species as a function of pH. Studies on similar palladium(II) diamine complexes have shown the formation of mononuclear and dinuclear hydroxo-bridged species in solution. researchgate.net For example, the hydrolysis of [Pd(dien)(H₂O)]²⁺ (where dien is diethylenetriamine) leads to the formation of [Pd(dien)OH]⁺ and the dimeric species [Pd₂(dien)₂(OH)₂]²⁺. researchgate.net

The distribution of these species can be visualized in a distribution diagram, which plots the percentage of each species as a function of pH. At low pH, the diaqua species [Pd(en)(H₂O)₂]²⁺ is predominant. As the pH increases, the monohydroxo species [Pd(en)(H₂O)(OH)]⁺ becomes more significant, followed by the dihydroxo species [Pd(en)(OH)₂] at higher pH values. The formation of polynuclear species can also occur, particularly at higher complex concentrations.

Formation Constants with Relevant Ligands

In the study of coordination chemistry, the formation constant (also known as the stability constant, K) quantifies the equilibrium of a metal ion and ligands forming a coordination complex. For this compound, understanding its interactions with biologically relevant ligands is crucial. In aqueous environments, the chloride ligands in Pd(en)Cl₂ are readily substituted by water molecules, forming the diaqua complex, [Pd(en)(H₂O)₂]²⁺. This aquated species is generally the reactive intermediate that subsequently interacts with other ligands. mdpi.com The equilibrium for the formation of a complex with a ligand (L) can be represented as:

[Pd(en)(H₂O)₂]²⁺ + Lⁿ⁻ ⇌ [Pd(en)L]⁽²⁻ⁿ⁾⁺ + 2H₂O

The stability of the resulting complexes is influenced by several factors, including the nature of the incoming ligand (e.g., its basicity, the size of the chelate ring it forms) and the concentration of other ions, such as chloride, in the medium. mdpi.com

Research Findings

Potentiometric and spectroscopic studies have been instrumental in determining the formation constants for the [Pd(en)(H₂O)₂]²⁺ cation with a variety of ligands, particularly those of biological significance like amino acids, peptides, and DNA constituents.

Research indicates that amino acids with no additional functional groups in their side chains typically form very stable 1:1 complexes with [Pd(N^N)(H₂O)₂]²⁺ type cations (where N^N is a bidentate diamine ligand like ethylenediamine). These complexes exhibit formation constants (logβ₁₁₀) in the range of 8–12. mdpi.com The coordination generally occurs through the amino acid's nitrogen atom and a carboxylate oxygen, creating a stable five-membered chelate ring. mdpi.com The stability of these complexes is affected by the basicity of the amino acid group and the size of the chelate ring formed. For instance, complexes with α-amino acids (forming a five-membered ring) are generally more stable than those with β-amino acids (forming a six-membered ring). mdpi.com

A ¹⁵N-NMR study of the reaction between [Pd(en)(H₂O)₂]²⁺ and glycine (B1666218) showed that the [Pd(en)(gly-N-O)]⁺ chelate is the dominant species in the physiological pH range of 4-10. The corresponding complex with β-alanine was found to be less stable. mdpi.com Ligands with additional donor atoms, such as the sulfur in methionine or the imidazole (B134444) ring in histidine, also form stable complexes, and their formation constants provide insight into the competitive binding processes that can occur in biological systems. mdpi.com For example, the stability constants for methionine and S-methyl cysteine complexes with [Pd(N^N)(H₂O)₂]²⁺ are noted to be lower than those of simpler amino acids, a fact attributed to the lower basicity of their amino groups. mdpi.com

Formation Constant Data

While extensive data for the specific [Pd(en)(H₂O)₂]²⁺ complex is dispersed across numerous studies, a comprehensive dataset for the closely related [Pd(DEEN)(H₂O)₂]²⁺ complex (where DEEN = N,N-diethylethylenediamine) provides an excellent illustration of the typical stability constants observed. These values were determined at 37°C and an ionic strength of 0.16 M. nih.govresearchgate.net The trends observed are broadly applicable to similar [Pd(diamine)(H₂O)₂]²⁺ systems.

LigandStoichiometric Coefficients (M:L:H)log βReference
Glycine1:1:010.15 (±0.01) nih.govresearchgate.net
1:1:-1-0.01 (±0.02) nih.govresearchgate.net
L-Alanine1:1:010.11 (±0.01) nih.govresearchgate.net
1:1:-10.17 (±0.02) nih.govresearchgate.net
Proline1:1:011.02 (±0.02) nih.govresearchgate.net
1:1:-11.11 (±0.03) nih.govresearchgate.net
Methionine1:1:09.55 (±0.01) nih.govresearchgate.net
1:1:-1-0.08 (±0.02) nih.govresearchgate.net
Cysteine1:1:014.11 (±0.03) researchgate.net
0:1:218.21 (±0.02) researchgate.net
0:1:319.62 (±0.02) researchgate.net
Inosine1:1:08.43 (±0.03) nih.govresearchgate.net
1:2:014.01 (±0.04) nih.govresearchgate.net
Uracil1:1:08.98 (±0.01) nih.govresearchgate.net
1:2:015.21 (±0.02) nih.govresearchgate.net
Thymine1:1:09.35 (±0.01) nih.govresearchgate.net
1:2:016.11 (±0.02) nih.govresearchgate.net

Table 1. Formation constants (log β) for complexes of [Pd(DEEN)(H₂O)₂]²⁺ with various biologically relevant ligands at 37°C and 0.16 M ionic strength. The stoichiometric coefficients M, L, and H correspond to the metal complex, ligand, and proton, respectively. A negative coefficient for H denotes a deprotonated complex. nih.govresearchgate.net

The data highlight the high affinity of the palladium(II)-diamine core for these biomolecules. Cysteine, with its soft sulfur donor atom, forms a particularly stable complex (log β = 14.11), demonstrating the strong propensity for palladium to bind to sulfhydryl groups. researchgate.net The DNA constituents, such as inosine, uracil, and thymine, also show significant binding, forming both 1:1 and 1:2 complexes. nih.govresearchgate.net This information is vital for understanding the potential interactions of such palladium complexes with biological targets.

Reaction Mechanisms and Kinetic Investigations

Ligand Exchange Kinetics and Associative Mechanisms

The general sequence for an associative ligand substitution is: ML₄ + Y → [ML₄Y] → ML₃Y + L where ML₄ is the square-planar complex, Y is the entering ligand, [ML₄Y] is the pentacoordinate intermediate, and L is the leaving ligand. libretexts.org

A key characteristic of the associative mechanism is that the reaction rate is dependent on the concentration of both the palladium complex and the entering nucleophile (Y). libretexts.org This results in second-order kinetics, where the rate law can be expressed as:

Rate = k[ML₄][Y] libretexts.org

If the incoming nucleophile is present in a large excess, the reaction can exhibit pseudo-first-order kinetics, as its concentration remains effectively constant throughout the reaction. libretexts.org

The temperature also plays a critical role in the kinetics of ligand exchange. The relationship between reaction rate and temperature can be analyzed using the Eyring equation. This analysis allows for the determination of important activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). acs.org A negative entropy of activation is indicative of an associative pathway, as it reflects an increase in order when the incoming nucleophile and the complex combine to form the more structured transition state. libretexts.org

Table 1: Factors Influencing Ligand Exchange Kinetics in Palladium(II) Complexes

Parameter Effect on Reaction Rate Kinetic Implication
Nucleophile Concentration Rate increases with increasing concentration. Demonstrates a second-order or pseudo-first-order rate law, characteristic of an associative (A) or interchange (Iₐ) mechanism. libretexts.org
Temperature Rate increases with increasing temperature. Allows for the calculation of activation parameters (ΔH‡, ΔS‡) via the Eyring plot, providing insight into the transition state. acs.org
Steric Bulk Increased steric hindrance at the metal center or on the ligands can slow the rate of associative substitution. Affects the accessibility of the metal center for the incoming nucleophile. dalalinstitute.com

The nature of both the entering nucleophile and the leaving group significantly influences the rate of substitution. A stronger nucleophile will generally increase the reaction rate. Conversely, a better leaving group (one that forms a more stable species after departure) will also facilitate the reaction.

The trans effect is a crucial concept in understanding ligand substitution in square-planar complexes. It describes the labilization of the ligand positioned trans to another ligand. libretexts.org Certain ligands, known as trans-directing ligands, can weaken the bond of the trans-positioned ligand, making it more susceptible to substitution. This effect is attributed to electronic factors and plays a critical role in controlling the stereochemistry of the reaction products. libretexts.org

Oxidation-Reduction Pathways of the Palladium Center

The palladium center in its complexes can participate in catalytic cycles involving changes in its oxidation state. The most common pathways are the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles.

In a typical Pd(II)/Pd(0) catalytic cycle, the initial Pd(II) complex undergoes a reductive process, such as reductive elimination, to form the product and a Pd(0) species. nih.gov A significant challenge in Pd(II)-catalyzed reactions is the subsequent regeneration of the active Pd(II) catalyst from the Pd(0) state. caltech.edunih.gov This step requires the presence of a stoichiometric oxidant. caltech.edu Common oxidants employed for this purpose include copper(II) chloride (CuCl₂), benzoquinone, and molecular oxygen (O₂). caltech.edunih.gov The addition of these oxidants, however, can sometimes interfere with the catalyst or substrates, complicating the reaction. caltech.edu

Alternatively, a Pd(II)/Pd(IV) pathway is also possible. This mechanism is often initiated by the interaction of the Pd(II) complex with an electrophilic reagent, leading to a two-electron oxidation of the palladium center to form a Pd(IV) intermediate. nih.govnih.gov The product is then formed via reductive elimination from this Pd(IV) species, which regenerates the Pd(II) catalyst directly without passing through the Pd(0) state. nih.gov

Strategies for Derivatization and Chemical Functionalization

Palladium ethylenediamine (B42938) dichloride and related complexes serve as versatile platforms for further chemical modification and the synthesis of more complex molecules. science.govsigmaaldrich.com

One major strategy for functionalization involves the reaction of the palladium complex with various organic substrates. For example, palladium(II) complexes containing ethylenediamine can react with other ligands, such as proflavine, to create new, mixed-ligand complexes like Pd(en)(proflavineH))(SO₄). science.gov Similarly, using derivatized diamine ligands, such as meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid, allows for the synthesis of more elaborate palladium complexes with potentially tailored properties. science.gov

Another powerful strategy is ligand-directed C-H functionalization. nih.gov In these reactions, a directing group on a substrate first coordinates to the palladium center, leading to the selective activation of a specific C-H bond and the formation of a cyclopalladated intermediate. nih.gov This intermediate can then undergo further reactions to introduce new functional groups. This approach has been used for various transformations, including intermolecular C-N bond formation. nih.gov

Furthermore, palladium ethylenediamine dichloride can act as a catalyst or reactant for creating complex organic molecules. It is used as a catalyst for Sonogashira coupling reactions and in the synthesis of heterocyclic compounds. sigmaaldrich.com It also serves as a reactant for the self-assembly of intricate supramolecular structures, such as ring-in-ring complexes. sigmaaldrich.com These applications demonstrate the utility of the palladium ethylenediamine core in constructing diverse and functional chemical architectures.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying transition metal complexes. It is widely used to predict the properties of palladium compounds. For instance, quantum chemical computations for a related complex, [Pd(en)(acac)]NO₃, were performed using the DFT/B3LYP method to understand its structure and reactivity. DFT calculations have also been employed to predict the structures of various palladium(II) cyanide complexes with thioamide ligands.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For palladium(II) complexes, a square planar geometry around the central palladium atom is typically predicted and observed. In related structures like [Pd(en)(pyridine)Cl]NO₃, X-ray diffraction analysis confirms an approximately square planar coordination for the Pd(II) atom. The bond lengths in this analogue are in the range of 2.017–2.042 Å for Pd-N and 2.320 Å for Pd-Cl.

DFT calculations can precisely predict these structural parameters. For example, studies on various palladium complexes have shown good agreement between DFT-optimized geometries and experimental X-ray crystal structures. These calculations provide insights into the electronic distribution and bonding within the molecule, confirming the nature of the coordinate bonds between the palladium center and the ethylenediamine (B42938) and chloride ligands.

Table 1: Representative Bond Lengths in a Related Palladium(II) Ethylenediamine Complex.
BondBond Length (Å)Method
Pd-N2.017 - 2.042X-ray Diffraction
Pd-Cl2.320X-ray Diffraction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to determine the energies of these frontier orbitals and other related quantum chemical parameters. For example, in a study of N-benzoyl-L-phenylalanine and its palladium(II) complexes involving ethylenediamine, parameters such as hardness (η), softness (S), and electronegativity (χ) were calculated from HOMO and LUMO energies to describe the electronic characteristics and reactivity of the complexes. A soft molecule, characterized by a small energy gap, is generally more reactive than a hard molecule.

Table 2: Quantum Chemical Parameters Derived from FMO Analysis for a Palladium Schiff Base Complex.
ParameterSchiff Base Ligand (A1)Palladium Complex (C1)
E HOMO (eV)-5.68-5.85
E LUMO (eV)-1.61-2.54
Energy Gap ΔE (eV)4.073.31
Hardness (η)2.0351.655
Softness (σ)0.4910.604

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to study the interaction of potential drug candidates with biological targets like proteins and DNA.

Several studies have utilized molecular docking to investigate the binding modes of palladium(II) complexes containing ethylenediamine or its derivatives with biomolecules. For instance, the interactions of palladium(II) complexes with Calf Thymus DNA (CT-DNA) and Human Serum Albumin (HSA) have been explored. These simulations can predict the binding energy, which indicates the affinity of the complex for the target, and identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. In a study of novel palladium(II) complexes, molecular docking simulations were used to understand their binding modes with DNA and Bovine Serum Albumin (BSA), complementing experimental findings. Similarly, the potential of SNS pincer type palladium(II) complexes as inhibitors for SARS-CoV-2 proteins was evaluated, with docking results showing significant binding energies.

Table 3: Binding Energies (kcal/mol) from Molecular Docking of a Palladium Pincer Complex with SARS-CoV-2 Target Proteins.
CompoundMain ProteasePapain-like Protease
Ligand (1)-7.91-7.96
[Pd(κ2-L)(OAc)2]·3H2O (2)-9.07-8.15
[Pd(κ2-L)Cl2]·3H2O (3)-8.21-8.44

Quantum Chemical Topology Approaches (e.g., QTAIM, ELI-D)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields from quantum mechanics, such as the electron density, to partition chemical systems and characterize their properties. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent QCT approach that defines atoms and chemical bonds based on the topology of the electron density.

QTAIM analysis can be applied to palladium complexes to provide a rigorous description of the chemical bonding. This method identifies critical points in the electron density, including bond critical points (BCPs) located between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ), its Laplacian (∇²ρ), and energy densities, can be used to classify the nature of the chemical interaction (e.g., covalent, ionic, hydrogen bond). For example, a topological analysis of the electron density in palladium(II) complexes with N-benzoyl-L-phenylalanine and ligands like ethylenediamine was carried out at the M06/6-31G(d) theoretical level to characterize the Pd-ligand bonds. This approach provides a detailed, quantitative picture of the bonding that complements the more qualitative descriptions from simpler models.

Catalytic Applications in Organic Transformations

Carbon-Carbon Cross-Coupling Reactions

The compound is a versatile catalyst for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors. sigmaaldrich.comthermofishersci.in These reactions are central to the production of pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgyoutube.com

Palladium ethylenediamine (B42938) dichloride is suitable for catalyzing the Suzuki-Miyaura coupling reaction. sigmaaldrich.com This reaction forges a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. youtube.comnih.gov The reaction proceeds under basic conditions and is valued for its high functional group tolerance and the stability of the reagents. nih.gov While various palladium sources and ligands are used, the ethylenediamine complex provides a stable and effective catalytic system for this transformation. nih.govnih.gov The reaction is so significant in chemistry that its developers were awarded the Nobel Prize in Chemistry in 2010. youtube.com

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, and it can be catalyzed by palladium ethylenediamine dichloride. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This was one of the first examples of a reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction typically uses a base and a palladium catalyst. libretexts.org The choice of catalyst and ligands is crucial, and complexes with nitrogen-based ligands like ethylenediamine have been explored for these methodologies. researchgate.net

The catalytic activity of this compound extends to several other important cross-coupling reactions. sigmaaldrich.com These include:

Sonogashira Coupling: A reaction that couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.comlibretexts.org It typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.orgyoutube.com

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. sigmaaldrich.comlibretexts.orgwikipedia.org

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide. sigmaaldrich.comlibretexts.org

Hiyama Coupling: Utilizes an organosilicon compound to couple with an organohalide. sigmaaldrich.comlibretexts.org

Buchwald-Hartwig Amination: A C-N bond-forming reaction that couples an amine with an aryl halide. sigmaaldrich.comsigmaaldrich.com

Hydrogenation Processes

Palladium complexes are widely used as catalysts for hydrogenation, a process that adds hydrogen across double and triple bonds to saturate organic compounds. youtube.comyoutube.com Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this purpose. youtube.comresearchgate.net this compound can also be employed in such reductive processes, where the palladium center facilitates the addition of hydrogen to a substrate.

Mechanistic Insights into Catalytic Cycles

Most palladium-catalyzed cross-coupling reactions are understood to proceed through a common catalytic cycle. thermofishersci.inyoutube.com For this compound, which is a Pd(II) complex, it typically first gets reduced in situ to the active Pd(0) species. youtube.com The cycle then involves three fundamental steps: libretexts.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II), forming an organopalladium(II) complex. youtube.comyoutube.com

Transmetalation: The organic group from the second coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. youtube.comyoutube.com This step forms a new palladium complex with both organic groups attached.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the final product (R-R') and a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.comyoutube.com

The ethylenediamine ligand remains coordinated or can dissociate and re-coordinate during the cycle, helping to stabilize the palladium intermediates and influence the efficiency of these steps. nih.gov

Role in Homogeneous and Heterogeneous Catalysis

This compound can be used as a catalyst in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: When dissolved in the reaction solvent, the complex acts as a homogeneous catalyst. tcichemicals.com This often leads to high reactivity and selectivity because the catalytic sites are readily accessible. qualitas1998.net However, separating the catalyst from the product can be difficult. dntb.gov.ua

Heterogeneous Catalysis: To overcome the challenge of catalyst separation and reuse, the palladium complex can be immobilized on a solid support, such as activated carbon, polymers, or silica (B1680970). qualitas1998.netdntb.gov.ua This creates a heterogeneous catalyst that can be easily filtered out of the reaction mixture. A key issue with supported palladium catalysts is leaching, where palladium dissolves from the support into the reaction solution, meaning the observed catalysis might actually be occurring homogeneously. qualitas1998.netdntb.gov.uanih.gov

Biomolecular Interaction Mechanisms

Mechanisms of DNA Interaction

The interaction of palladium complexes with DNA is a critical area of study, as DNA is the primary target for many metal-based anticancer drugs. These interactions can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The binding of palladium(II) complexes to DNA can occur through various modes, each characterized by distinct structural and energetic features.

Palladium(II) complexes, including those with structures analogous to Palladium ethylenediamine (B42938) dichloride, can interact with DNA through both covalent and non-covalent mechanisms. nih.gov

Covalent Binding: Similar to the well-studied cisplatin (B142131), palladium(II) complexes can form covalent bonds with the nitrogen atoms of purine bases in DNA, particularly the N7 atom of guanine. nih.gov This type of interaction is irreversible and leads to the formation of DNA adducts that can cause significant distortion of the DNA double helix. mdpi.com

Non-Covalent Binding: These interactions are reversible and are crucial for the initial recognition and positioning of the complex on the DNA molecule. wikipedia.org The primary modes of non-covalent binding include:

Intercalation: This mode involves the insertion of a planar part of the palladium complex between the base pairs of the DNA double helix. nih.govresearchgate.net This stacking interaction is stabilized by π-π interactions between the aromatic rings of the complex and the DNA bases. researchgate.net Intercalation typically leads to a lengthening and unwinding of the DNA helix. farmaciajournal.com For a compound similar to Palladium ethylenediamine dichloride, an intercalative binding mode has been suggested, which could interfere with DNA replication and cell proliferation. nih.gov

Groove Binding: Palladium complexes can also bind to the major or minor grooves of the DNA helix. nih.govnih.gov This interaction is often driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the complex and the DNA grooves. acs.org The shape and size of the complex, as well as the specific ligand environment, determine its preference for the major or minor groove.

Electrostatic Interactions: As palladium complexes are often cationic, they can interact electrostatically with the negatively charged phosphate backbone of DNA. mdpi.comnih.gov While generally considered a non-specific interaction, it plays a significant role in the initial attraction and stabilization of the complex on the DNA surface. researchgate.net

The binding of palladium complexes can induce significant conformational changes in the DNA structure. mdpi.com Intercalation, for instance, causes a lengthening of the DNA helix to accommodate the inserted molecule. farmaciajournal.com Covalent binding can lead to more drastic changes, such as bending and unwinding of the double helix, which can disrupt the binding of DNA-processing proteins. nih.gov

Circular dichroism (CD) spectroscopy is a powerful technique to monitor these conformational changes. Studies on palladium complexes have shown that their interaction with DNA can lead to significant changes in the CD spectrum of DNA, indicating alterations in its secondary structure. nih.gov For instance, a decrease in the intensity of both the positive and negative bands in the CD spectrum, along with a bathochromic shift, can suggest a strong binding to the DNA bases and a disruption of the B-DNA conformation. nih.gov

The stability of the DNA double helix can also be affected. The binding of a palladium complex can either stabilize or destabilize the DNA structure, depending on the nature of the interaction. For a complex closely related to this compound, it was noted that its binding can cause changes in the stability of DNA. nih.gov

The thermodynamics and kinetics of the interaction between palladium complexes and DNA provide valuable insights into the binding mechanism and affinity.

A thermodynamic study on a closely related complex, Ethylenediamine-8-hydroxyquinolinato Palladium(II) chloride, revealed that the binding to calf thymus DNA is an endothermic process. nih.gov The key thermodynamic parameters for this interaction at 27°C are summarized in the table below.

ParameterValue
Association Equilibrium Constant (K) 428.03 M⁻¹
Enthalpy of Binding (ΔH) 1.481 kJ mol⁻¹
Gibbs Free Energy of Binding (ΔG) -14.86 kJ mol⁻¹
Number of Binding Sites (n) 3
Cooperativity (p) 1.000 (non-cooperative)
Data for Ethylenediamine-8-hydroxyquinolinato Palladium(II) chloride. nih.gov

The positive enthalpy change indicates that the binding is entropically driven, which is often characteristic of interactions involving the release of water molecules from the DNA and the complex upon binding. The negative Gibbs free energy confirms the spontaneity of the interaction. The study also indicated the presence of three identical and non-cooperative binding sites. nih.gov

The kinetics of ligand exchange for palladium(II) complexes are generally much faster than for their platinum(II) analogs. nih.gov This higher reactivity can influence their interaction with DNA and other biological targets. nih.gov Studies on some palladium complexes have shown that the presence of DNA can influence the rate of substitution reactions, either by protecting the complex from nucleophilic attack or by catalyzing the reaction, depending on the nature of the non-covalent interactions. researchgate.net

A variety of biophysical techniques are employed to characterize the interaction between palladium complexes and DNA.

Spectroscopic Methods:

UV-Visible Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the palladium complex and/or DNA upon binding. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the absorption bands of the complex. mdpi.com

Fluorescence Spectroscopy: Competitive binding assays using fluorescent probes like ethidium bromide (EB) are common. A decrease in the fluorescence of an EB-DNA solution upon the addition of a palladium complex can indicate that the complex is displacing EB, suggesting an intercalative binding mode. nih.govwikipedia.org

Circular Dichroism (CD) Spectroscopy: As mentioned earlier, CD spectroscopy is highly sensitive to the conformational changes in DNA upon complex binding. mdpi.com

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox behavior of palladium complexes in the presence of DNA. Changes in the electrochemical signals can provide information about the binding mode and affinity. utexas.eduutexas.edu

Viscosity Measurements: Viscometry is a definitive method to distinguish between intercalative and non-intercalative binding modes. An increase in the relative viscosity of a DNA solution upon the addition of a complex is a strong indication of intercalation, as the DNA helix lengthens to accommodate the intercalator. farmaciajournal.comresearchgate.net In contrast, groove binding or electrostatic interactions typically cause little to no change in viscosity. farmaciajournal.com

Mechanisms of Protein Interaction

The interaction of palladium complexes with proteins, particularly serum albumins, is crucial for their transport, distribution, and bioavailability in the body.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules, including many drugs. mdpi.com The binding of palladium complexes to HSA can influence their stability, solubility, and ultimately their delivery to target cells. nih.gov

Studies on various palladium(II) complexes have shown that they can bind to HSA, often through a combination of hydrophobic and electrostatic interactions. nih.gov The binding affinity and the specific binding site on HSA can vary depending on the ligands attached to the palladium center. The interaction with HSA is often studied using fluorescence quenching experiments, where the intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of the complex. nih.gov

For a palladium(II) complex with bipyridine and dithiocarbamate ligands, the binding affinity to DNA was found to be higher than its affinity for Bovine Serum Albumin (BSA), a protein structurally similar to HSA. nih.gov This differential affinity is an important factor in the potential biological activity of the compound.

Enzyme Activity Modulation (if mechanistically studied)

Detailed mechanistic studies focusing specifically on the modulation of enzyme activity by this compound are not widely reported in the surveyed scientific literature. While research exists on the enzyme inhibitory effects of other palladium(II) complexes, specific mechanistic data for the title compound remains limited.

Structure-Activity Relationship Studies in Bioinorganic Chemistry

The bioinorganic chemistry of palladium(II) complexes, including derivatives of the [Pd(en)]²⁺ core (where 'en' is ethylenediamine), is an active area of research. Structure-activity relationship (SAR) studies are crucial in this field to understand how modifications to the molecular structure of these complexes influence their biological activity. Palladium(II) complexes are often investigated due to their structural and chemical similarities to platinum(II) anticancer agents. mdpi.com However, they exhibit different kinetic and thermodynamic properties, being approximately 10⁵ times more reactive than their platinum(II) analogues. mdpi.com This high reactivity can be a drawback, as the complex may decompose before reaching its intended biological target. mdpi.comresearchgate.net

SAR studies on palladium(II) ethylenediamine complexes often involve modifying the ligands attached to the palladium center to enhance stability and tune biological efficacy. mdpi.comresearchgate.net By systematically altering the ligands, researchers can probe the relationship between the compound's electronic properties, geometry, and its interaction with biomolecules. Key areas of investigation include how ligand modifications affect the complex's stability under physiological conditions and its cytotoxic activity. researchgate.net For instance, studies on mononuclear palladium(II) complexes containing the ethylenediamine ligand have demonstrated cytotoxic activity against various human cancer cell lines. researchgate.net

Correlation of Structural Features with Interaction Affinity and Specificity

Research has shown that the stability of these complexes is directly related to the basicity (pKa) of the pyridine (B92270) derivative. nih.gov As the electron-donating strength of the substituent on the pyridine ring increases, so does the pKa of the pyridine ligand. This increased basicity leads to a stronger bond with the palladium(II) center, resulting in a more stable complex. researchgate.netnih.gov This relationship was quantified by determining the stability constants for a series of these complexes in aqueous solution. nih.gov

The findings indicate a systematic increase in the stability constants of the binary complexes (formed from [Pd(en)(H₂O)₂]²⁺ and the pyridine ligand) with the increasing pKa of the pyridines. nih.gov This enhanced stability and modified electronic structure, in turn, influence the biological activity. Initial in vitro cytotoxicity assays against the human leukemia cell line HL-60 revealed that complexes incorporating pyridine, 4-methylpyridine, and 4-hydroxypyridine showed significant cytotoxic activity. researchgate.netnih.gov This suggests a direct link between the electron-donor properties of the pyridine substituent, the stability of the resulting complex, and its potential biological effect. researchgate.net

Complex FormulaPyridine Ligand (L)Ligand pKaEffect on Complex StabilityReported Cytotoxic Activity (HL-60 cells)
[Pd(en)Cl(pyridine)]NO₃Pyridine5.25Base stabilitySignificant researchgate.netnih.gov
[Pd(en)Cl(4-methylpyridine)]NO₃4-Methylpyridine6.02Increased stabilitySignificant researchgate.netnih.gov
[Pd(en)Cl(4-hydroxypyridine)]NO₃4-Hydroxypyridine6.58Further increased stabilitySignificant researchgate.netnih.gov
[Pd(en)Cl(4-aminopyridine)]NO₃4-Aminopyridine9.11Highest stability in seriesNot reported as significant nih.gov

Supramolecular Chemistry and Self Assembly Processes

Construction of Metallosupramolecular Architectures

The synthesis of complex, three-dimensional metallosupramolecular structures has been a significant area of research, with palladium ethylenediamine (B42938) dichloride and similar palladium complexes being key components. rsc.orgnih.gov The directional-bonding approach, which relies on the specific coordination geometry of the metal and the geometry of the organic ligands, has enabled the rational design of a wide array of architectures, including classical Platonic and Archimedean solids. rsc.org The self-assembly process is driven by the formation of dative bonds between palladium-based coordination nodes and ditopic ligands, resulting in highly ordered assemblies that represent the minimum Gibbs free energy state. nih.gov

The use of cis-protected palladium(II) components, such as those derived from palladium ethylenediamine dichloride, is particularly effective in directing the formation of cyclic frameworks from simpler molecular precursors. researchgate.netresearchgate.net For instance, the reaction of a cis-protected palladium(II) unit with a suitable ligand can exclusively yield mononuclear molecular loops. researchgate.net This approach has been successfully applied to construct not only macrocycles but also more complex cage compounds, often in quantitative yields, simply by mixing the component molecules. researchgate.net The resulting metallosupramolecular architectures can range from discrete metallomacrocycles, such as [1+1] or [2+2] assemblies, to larger, more intricate structures like M2L2 macrocycles and M3L6 cages. researchgate.netnih.govresearchgate.net

The construction of these architectures is not limited to single types of metals or ligands. The field has seen advancements in the creation of heteroleptic and heterometallic structures, which introduce even greater complexity and potential for functionality. rsc.org Furthermore, the assembly of these metallosupramolecular compounds on solid surfaces is a critical step toward developing their material properties, as it allows for uniform alignment and orientation, enhancing coherence between molecules. nih.gov

Principles of Self-Assembly and Molecular Design

Molecular design in this context involves the careful selection of metal precursors and organic ligands to achieve a desired architecture. The geometry of the ligands and the coordination preferences of the metal ion are primary determinants of the final structure. rsc.orgnih.gov For instance, the combination of cis-blocked square planar palladium(II) units with bis(pyridyl) ligands containing amide bridges can lead to the formation of dimers, molecular triangles, or polymers, depending on the ligand's geometry. nih.gov

The reversibility of the coordination bonds is a key principle that allows for "error-checking" during the assembly process, ultimately leading to the most thermodynamically stable product. nih.gov However, the kinetics of ligand substitution at the palladium coordination nodes can be influenced by various factors, such as the presence of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or anions like chloride, which can catalyze the self-assembly process. nih.govacs.org A systematic investigation of these factors is essential for controlling the self-assembly of supramolecular cages under various reaction conditions. nih.govacs.org

Functional Applications in Molecular Recognition and Self-Organized Systems

The unique cavities and host-guest properties of palladium-based metallosupramolecular architectures make them promising candidates for applications in molecular recognition. These self-assembled structures can act as hosts for a variety of guest molecules, exhibiting selectivity based on size, shape, and chemical complementarity.

A notable example is a dimetallic metallamacrocycle, Pd2L2, assembled from a cyclopeptide-derived ligand and a palladium(II) precursor. researchgate.net This macrocycle demonstrates the ability to recognize organic anions in aqueous media. researchgate.net Specifically, it forms a highly stable complex with sodium 2,6-naphthalenedisulfonate, where two dianionic guest molecules are encapsulated within the cavity formed by the cyclopeptide ligands. researchgate.net This highlights the potential of these systems for sensing and separation applications.

Advanced Research Avenues and Prospective Directions

Integration with Nanomaterials for Enhanced Functionality (e.g., Nanocatalysis)

The immobilization of palladium complexes onto nanostructured supports is a key strategy for developing robust and efficient heterogeneous catalysts. Using Palladium ethylenediamine (B42938) dichloride as a precursor, researchers can generate palladium nanoparticles (PdNPs) supported on various materials, which enhances catalytic activity, stability, and recyclability.

The diamino ligands on functionalized supports act as effective stabilizers and anchors for the palladium species. researchgate.netrsc.org For instance, Pd(II) complexes have been successfully immobilized on ethylenediamine-functionalized core-shell magnetic nanoparticles (Fe₃O₄@SiO₂–2N–Pd(II)). researchgate.net This method creates a heterogeneous, phosphine-free catalyst that demonstrates excellent activity in reactions like the aerobic oxidation of alcohols and carbonylative Suzuki couplings. researchgate.net The magnetic core allows for the simple and efficient recovery of the catalyst from the reaction mixture, enabling multiple reuse cycles without a significant loss of activity. researchgate.net

Similarly, functionalized polymers serve as excellent supports. Palladium nanoparticles have been synthesized in situ on ethylenediamine-functionalized polypropylene (B1209903) non-woven fabric (PP-NWF) through a gamma radiation-assisted process. rsc.org In this system, the ethylenediamine groups on the fabric support both immobilize and stabilize the palladium nanoparticles formed from the Pd(II) precursor. rsc.org The resulting catalytic fabric shows high efficiency in the reduction of pollutants like 4-nitrophenol (B140041) and can be reused for multiple cycles. rsc.org Research has shown a direct correlation between the initial concentration of the palladium precursor and the size of the resulting nanoparticles, a critical factor for catalytic performance. rsc.org

Another promising bio-support is ethylenediamine-functionalized cellulose. bohrium.com This approach leverages a renewable biopolymer to create a support that improves the uniform distribution and thermal stability of the palladium nanoparticles. bohrium.com Catalysts developed on this platform have proven effective for Heck and Sonogashira coupling reactions conducted in water, highlighting a green chemistry approach. bohrium.com

Table 1: Influence of Precursor Concentration on Palladium Nanoparticle (PdNP) Size Data derived from research on PdNPs synthesized on ethylenediamine-functionalized polypropylene fabric. rsc.org

Initial Pd²⁺ Precursor ConcentrationAverage PdNP Diameter
2.0 mM18 ± 5.4 nm
4.0 mM28 ± 11 nm
6.0 mM74 ± 38 nm

These studies collectively demonstrate that integrating Palladium ethylenediamine dichloride and its derivatives with nanomaterials provides a powerful method for creating next-generation catalysts with enhanced durability and efficiency. researchgate.netrsc.orgbohrium.com

Development of Novel Palladium Complexes with Tunable Reactivity and Specificity

A significant area of research involves the synthesis of novel palladium complexes derived from the basic [Pd(en)Cl₂] structure to achieve tunable reactivity and specificity. By systematically modifying the ligands, scientists can fine-tune the electronic and steric properties of the palladium center, optimizing its performance for specific catalytic transformations.

One common strategy is the substitution of the chloride ligands with other ancillary ligands. For example, a series of mononuclear palladium complexes with the general formula [Pd(en)Cl(L)]NO₃ have been synthesized, where 'L' is a pyridine (B92270) or a substituted pyridine derivative (e.g., 4-methylpyridine, 4-hydroxypyridine). nih.govresearchgate.net The stability of these complexes in solution was found to increase with the basicity (pKa) of the pyridine ligand, demonstrating a clear structure-activity relationship. nih.gov Such modifications are crucial for controlling the complex's behavior under physiological or reaction conditions, as the stability of the Pd(II)-ligand bond is critical to prevent rapid hydrolysis and deactivation. researchgate.net

Further innovation comes from creating complexes with more intricate ligand architectures, such as those derived from oxalic acid diamides. nih.gov Novel complexes like KH[Pd(obap)]₂·3H₂O and [Pd(apox)] have been synthesized and studied for their interactions with biomolecules. nih.gov Computational studies, including Density Functional Theory (DFT), have been employed to analyze the Pd-N and Pd-O bond interactions, providing insight into their stability and potential as inhibitors of proteins like chaperones. nih.gov

Sequential catalysis, combining palladium-catalyzed reactions with those of other metals, opens another frontier for creating complex molecules. nih.gov For instance, a palladium-catalyzed allylic amination can be used to synthesize enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters. These intermediates can then undergo a subsequent rhodium-catalyzed reaction to form polyfunctionalized diamines, demonstrating how tailored palladium complexes can be integrated into multi-step synthetic pathways. nih.gov The development of well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine (B1218219) moieties also represents a significant advance, yielding efficient pre-catalysts for Mizoroki–Heck coupling and direct C–H functionalization reactions. rsc.org

Table 2: Synthesized Palladium(II) Ethylenediamine Derivative Complexes and Ligands Based on synthetic studies of [Pd(en)Cl(L)]NO₃ type complexes. nih.govresearchgate.net

Complex IdentifierAncillary Ligand (L)
IPyridine
II4-Methylpyridine
III4-Hydroxypyridine
IV4-Aminopyridine

These research efforts underscore the vast potential for designing bespoke palladium catalysts, where the reactivity and specificity are precisely controlled through rational ligand design, starting from the fundamental palladium ethylenediamine core.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Studies

Understanding the precise mechanism of palladium-catalyzed reactions requires observing the catalyst in action. Advanced spectroscopic and imaging techniques are indispensable tools for these in situ and operando studies, which monitor the catalyst under actual reaction conditions. These methods provide real-time insights into the dynamic structural and electronic changes of palladium complexes like this compound as they participate in catalytic cycles.

Operando spectroscopy, which combines kinetic analysis with simultaneous spectroscopic measurements, is particularly powerful. nih.govresearchgate.net Techniques such as operando X-ray Absorption Spectroscopy (XAS) and in situ Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) have been used to track the evolution of palladium's oxidation state during reactions like CO oxidation. nih.govresearchgate.netresearchgate.net These studies reveal that the catalytically active species can change with temperature, with highly dispersed Pd-oxo species being dominant at lower temperatures and metallic palladium (Pd(0)) contributing more at elevated temperatures. nih.govresearchgate.net

The combination of experimental spectroscopy with computational modeling, such as Density Functional Theory (DFT), provides a deeper molecular-level understanding. nih.govacs.org This approach has been used to investigate the coordination of ligands to Pd²⁺ ions and palladium nanoparticles. By correlating experimental UV-visible and Fourier Transform Infrared (FT-IR) spectra with TD-DFT simulations, researchers can identify the specific palladium species present in solution, such as [PdCl₄]²⁻ and [PdCl₃(H₂O)]⁻, and understand their electronic transitions. nih.govacs.org

Mass spectrometry (MS) is another critical tool for intercepting and characterizing transient catalytic intermediates. uvic.ca Advanced techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Pressurized Sample Infusion (PSI) allow for the detection of fragile organometallic complexes that exist only fleetingly during a reaction. uvic.ca Furthermore, in situ imaging techniques like fluid cell Transmission Electron Microscopy (TEM) can capture the dynamic behavior of palladium catalysts with nanoscale resolution, providing direct visual evidence of processes like nanoparticle formation and reversible hydride formation during hydrogenation reactions. arxiv.org

Table 3: Advanced Analytical Techniques for Studying Palladium Complexes

TechniqueType of Information ProvidedReference
Operando X-ray Absorption Spectroscopy (XAS)Real-time tracking of Pd oxidation state and coordination environment during reaction. nih.govresearchgate.netrsc.org
In Situ X-ray Photoelectron Spectroscopy (XPS)Identification of surface Pd species and their electronic states under reaction conditions. nih.govresearchgate.net
UV-visible (UV-vis) SpectroscopyMonitoring of electronic transitions and coordination changes of Pd ions in solution. nih.govacs.org
Fourier Transform Infrared (FT-IR) SpectroscopyInvestigation of ligand coordination and surface intermediates. nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)Detection and characterization of transient catalytic intermediates in solution. uvic.ca
In Situ Transmission Electron Microscopy (TEM)Real-time, nanoscale imaging of catalyst structural changes and dynamic behavior. arxiv.org

Through the application of these sophisticated methods, researchers can build a comprehensive picture of how palladium catalysts function, paving the way for the rational design of more efficient and selective chemical processes.

Q & A

Q. What are the established synthetic routes for palladium ethylenediamine dichloride, and how do reaction conditions influence purity?

this compound is synthesized via ligand substitution, typically by reacting palladium chloride (PdCl₂) with ethylenediamine (EDA) in acidic aqueous media. Key steps include:

  • Dissolving PdCl₂ in hydrochloric acid to form [PdCl₄]²⁻, followed by dropwise addition of EDA under controlled pH (~3–4) to prevent ligand protonation .
  • Ethylenediamine must be purified to avoid side reactions; impurities like residual ethylene dichloride (a precursor in EDA production) can deactivate palladium centers .
  • Temperature (60–80°C) and stoichiometric ratios (Pd:EDA = 1:1) are critical for achieving >95% purity. Post-synthesis, recrystallization from ethanol/water mixtures enhances crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves the square-planar geometry of the Pd²⁺ center and confirms the bidentate coordination of ethylenediamine ligands. Hydrogen bonding between NH₂ groups and chloride ions stabilizes the crystal lattice .
  • FTIR and Raman spectroscopy: Identify ν(N–H) stretches (~3200 cm⁻¹) and δ(N–H) bending modes (~1600 cm⁻¹) of EDA, as well as Pd–N vibrational bands (450–500 cm⁻¹) .
  • Thermogravimetric analysis (TGA): Reveals thermal stability up to 200°C, with decomposition steps corresponding to ligand loss and PdO formation .

Q. What catalytic applications are documented for this compound in organic synthesis?

The compound serves as a precursor for heterogeneous and homogeneous catalysts:

  • Cross-coupling reactions: Reductive elimination from Pd⁰ intermediates facilitates C–C bond formation in Stille and Suzuki reactions. Activity depends on solvent polarity (e.g., DMF > water) and base strength (e.g., K₂CO₃) .
  • Wacker-type oxidations: In aqueous HCl, the [PdCl₄]²⁻ complex oxidizes ethylene to acetaldehyde via a Pd⁰/Pd²⁺ redox cycle. EDA ligands improve solubility but may slow kinetics due to steric effects .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in this compound-mediated reactions, particularly in non-polar solvents?

  • Ligand tuning: Replace ethylenediamine with bulkier diamines (e.g., 1,2-diaminocyclohexane) to enhance substrate access to the Pd center.
  • Support immobilization: Anchor the complex on silica or clay matrices to stabilize Pd nanoparticles and prevent aggregation. This increases surface area and recyclability .
  • Solvent additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial interactions in biphasic systems .

Q. How should researchers address contradictions in reported catalytic yields for this compound systems?

Discrepancies often arise from:

  • Impurity profiles: Residual Cl⁻ from incomplete ligand substitution can poison active sites. ICP-OES analysis of Pd/Cl ratios post-synthesis is recommended .
  • Oxygen sensitivity: Pd⁰ intermediates oxidize readily; reactions conducted under inert atmospheres (N₂/Ar) show 10–15% higher yields than aerobic conditions .
  • Substrate scope limitations: Electron-deficient aryl halides react slower due to weaker oxidative addition. Kinetic studies with Hammett plots can clarify substituent effects .

Q. What mechanistic insights explain the role of ethylenediamine in stabilizing palladium intermediates during catalytic cycles?

  • Chelate effect: The bidentate EDA ligand reduces Pd leaching by maintaining coordination even during redox transitions (Pd²⁺ ↔ Pd⁰).
  • pH-dependent speciation: In acidic media, protonated EDA (H₂N⁺–CH₂–CH₂–NH₃⁺) forms hydrogen bonds with chloride counterions, stabilizing the complex and preventing PdO precipitation .
  • In situ spectroscopy: Time-resolved UV-Vis and EXAFS data reveal transient Pd–EDA–substrate adducts, confirming a ligand-assisted associative mechanism .

Methodological Guidelines

  • Synthesis troubleshooting: If crystallization fails, reduce the cooling rate (<1°C/min) or switch to acetone as an antisolvent .
  • Catalytic testing: Use GC-MS or HPLC with internal standards (e.g., n-dodecane) to quantify reaction products. Triplicate runs are essential due to Pd’s sensitivity to trace O₂ .
  • Safety protocols: Ethylenediamine is incompatible with ethylene dichloride (explosive reactions); store reagents separately and use fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.